molecular formula C12H12N6O2 B4476528 2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide

2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide

Cat. No.: B4476528
M. Wt: 272.26 g/mol
InChI Key: KRVAYGNKYAOPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core with a methyl group at position 2 and a propanamide substituent at position 5. Its molecular formula is C₁₄H₁₃N₅O₂, yielding a molecular weight of 283.29 g/mol.

Properties

IUPAC Name

2-methyl-N-(10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c1-7(2)10(19)16-17-4-3-9-8(11(17)20)5-13-12-14-6-15-18(9)12/h3-7H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVAYGNKYAOPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NN1C=CC2=C(C1=O)C=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features suggest diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C11H10N6O2C_{11}H_{10}N_{6}O_{2}, with a molecular weight of 258.24 g/mol. It contains both pyridine and triazole moieties, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₀N₆O₂
Molecular Weight258.24 g/mol
CAS Number932208-92-9

Research indicates that compounds similar to 2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of various enzymes, including those involved in cancer progression and inflammation.
  • Antimicrobial Properties : The presence of heterocyclic rings enhances the compound's ability to interact with microbial targets.
  • Neuroprotective Effects : Some studies suggest that compounds in this class may protect neuronal cells from oxidative stress.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of related compounds. For instance, derivatives with similar scaffolds have shown inhibition of pro-inflammatory cytokines and enzymes like COX-2. This suggests that 2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide could also exhibit these effects.

Case Studies and Research Findings

  • Study on Triazole Derivatives : A comprehensive investigation into triazole derivatives demonstrated their ability to inhibit tumor growth in vivo. The study noted that modifications in the triazole ring could enhance biological activity.
    • Findings : Enhanced activity was observed with specific substitutions on the triazole ring.
    • : Structural modifications can lead to improved therapeutic profiles.
  • Neuroprotective Activity : Another study evaluated similar compounds for neuroprotective effects against oxidative stress-induced damage in neuronal cells.
    • Results : Compounds showed significant reduction in cell death and oxidative markers.
    • Implications : Suggests potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Source
2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide (Target) C₁₄H₁₃N₅O₂ 283.29 2-methyl, 7-propanamide Hypothesized improved lipophilicity due to propanamide chain N/A
2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide C₁₅H₁₂N₆O₂S 341.35 2-methyl, 7-acetamide linked to thiazole Enhanced hydrogen-bonding potential via thiazole; higher molecular weight
(2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid C₁₁H₉N₅O₃ 247.22 2-methyl, 7-acetic acid Discontinued due to potential solubility or stability issues
2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[(oxan-4-yl)methyl]acetamide C₁₇H₂₀N₆O₃ 356.38 2-methyl, 7-acetamide linked to tetrahydropyran Increased steric bulk; potential for improved metabolic stability
5-(Morpholinomethyl)-triazolopyrimidinone (S3-TP) C₁₆H₁₈N₆O₂ 326.36 4-methoxyphenyl, 5-morpholinomethyl Electrochemically active; oxidation peaks at +0.72 V (vs. Ag/AgCl)

Substituent Effects on Physicochemical Properties

  • Propanamide vs. However, the thiazole-linked analog () may exhibit stronger hydrogen-bonding interactions due to the heteroaromatic ring, which could influence target binding .
  • Acid vs. Amide Functionality : The discontinued acetic acid derivative () highlights the importance of functional group selection. Carboxylic acids often suffer from poor bioavailability due to ionization at physiological pH, whereas amides (as in the target compound) are more metabolically stable .

Electrochemical and Stability Trends

Triazolopyrimidinones such as S3-TP () exhibit redox activity, with oxidation potentials influenced by substituents.

Research Findings and Limitations

  • Structural Optimization : The replacement of acetic acid with propanamide in the target compound suggests an effort to balance solubility and stability, as seen in related analogs .
  • Gaps in Data : Direct pharmacological or electrochemical studies on the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.